molecular formula C13H10BrClO2 B6383546 3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% CAS No. 1261989-57-4

3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95%

Cat. No. B6383546
CAS RN: 1261989-57-4
M. Wt: 313.57 g/mol
InChI Key: QQRZWUWWBVYVDP-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% (also known as 3-Bromo-5-chloro-2-methoxyphenyl phenol, or 3-Bromo-5-chloro-2-methoxy-benzene-1-ol) is an aromatic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of experiments, including synthesis, biochemical and physiological studies.

Scientific Research Applications

3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of biochemical and physiological processes, such as enzymatic reactions and membrane transport. Additionally, it has been used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins.

Mechanism of Action

3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% is believed to interact with proteins and enzymes in a variety of ways. It is believed to act as an allosteric inhibitor of some enzymes, as well as a substrate for some enzymes. Additionally, it is believed to interact with cell signaling pathways, as well as with membrane transport proteins.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects in various scientific research applications. It has been shown to inhibit some enzymes, as well as to act as a substrate for some enzymes. Additionally, it has been shown to interact with cell signaling pathways, as well as with membrane transport proteins. It has also been shown to have an effect on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The use of 3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of experiments, including synthesis, biochemical and physiological studies. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and as such, must be handled with care. Additionally, it can be toxic if inhaled or ingested, and should be used with caution.

Future Directions

The use of 3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% in scientific research has a great potential for future studies. For example, it could be used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of various drugs on cellular processes, as well as to study the effects of various environmental pollutants on biological systems. Finally, it could be used to study the effects of various drugs on the human body, as well as to study the effects of various environmental pollutants on human health.

Synthesis Methods

3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% is synthesized using a two-step reaction. The first step involves the reaction of 4-chloro-2-methoxy-benzene-1-ol with bromine in an aqueous solution of sodium hydroxide. The bromination reaction produces 3-bromo-5-chloro-2-methoxy-benzene-1-ol, which is then purified by recrystallization. The second step involves the oxidation of the 3-bromo-5-chloro-2-methoxy-benzene-1-ol with potassium permanganate in aqueous solution. The oxidation reaction produces 3-bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95%.

properties

IUPAC Name

3-bromo-5-(4-chloro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO2/c1-17-13-7-10(15)2-3-12(13)8-4-9(14)6-11(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRZWUWWBVYVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686444
Record name 5-Bromo-4'-chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-57-4
Record name 5-Bromo-4'-chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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